2-Nitro-4-(2,2,2-trifluoroethoxy)phenol

pKa Acidity Reactivity

Sourcing high-purity 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol. This specialized building block features a para‑2,2,2-trifluoroethoxy substituent that confers unique pKa, lipophilicity, and electronic properties not replicable by non-fluorinated or differently substituted analogs. Essential for advanced fluorinated small-molecule synthesis in pharmaceutical and agrochemical R&D. For research use only; not for diagnostic or therapeutic applications.

Molecular Formula C8H6F3NO4
Molecular Weight 237.13 g/mol
Cat. No. B13432394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-4-(2,2,2-trifluoroethoxy)phenol
Molecular FormulaC8H6F3NO4
Molecular Weight237.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)(F)F)[N+](=O)[O-])O
InChIInChI=1S/C8H6F3NO4/c9-8(10,11)4-16-5-1-2-7(13)6(3-5)12(14)15/h1-3,13H,4H2
InChIKeyRRAPGVOELKFLIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-4-(2,2,2-trifluoroethoxy)phenol: A Strategic Fluorinated Building Block for Advanced Organic Synthesis and Pharmaceutical Research


2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is a specialized organic compound (molecular formula C8H6F3NO4; molecular weight 237.13 g/mol) utilized as a research intermediate and building block in organic synthesis . Its structure comprises a phenol core substituted with an ortho-nitro (-NO2) group and a para-2,2,2-trifluoroethoxy (-OCH2CF3) moiety . The presence of the trifluoroethoxy group introduces high electronegativity and lipophilicity to the molecule, properties that are distinct from non-fluorinated analogs and central to its role in the synthesis of more complex fluorinated molecules for pharmaceutical and agrochemical research .

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol: Why Non-Fluorinated or Positional Isomers Are Not Suitable Replacements in Critical Synthetic Pathways


Substituting 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol with a generic, non-fluorinated analog like 4-nitrophenol or a different positional isomer is not feasible in applications where the compound's specific physicochemical profile is required. The para-2,2,2-trifluoroethoxy substituent fundamentally alters key molecular properties, including acidity, lipophilicity, and electronic distribution, which directly dictate reactivity, binding affinity to biological targets, and downstream metabolic stability in drug discovery . These alterations are not replicated by non-fluorinated or differently substituted analogs, meaning a change in building block will yield a different final product with potentially divergent biological or material performance. The following section provides specific, quantifiable evidence of these differentiating characteristics.

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol: Quantified Physicochemical Differentiation from Non-Fluorinated Analogs


2-Nitro-4-(2,2,2-trifluoroethoxy)phenol Demonstrates Reduced Acidity Compared to its Non-Fluorinated Analog 4-Nitrophenol

The introduction of the 2,2,2-trifluoroethoxy group at the para position significantly alters the acidity of the phenol group. The predicted acid dissociation constant (pKa) for 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is 6.95±0.14 . In contrast, the non-fluorinated parent compound, 4-nitrophenol, has a well-established pKa of approximately 7.15 [1]. The difference of approximately 0.2 pKa units indicates that the target compound is slightly more acidic, an important factor when designing synthetic reactions requiring specific pH conditions or when considering the ionization state of the molecule in physiological environments.

pKa Acidity Reactivity

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol Exhibits a Higher Boiling Point Than 4-Nitrophenol, Suggesting Enhanced Thermal Stability for Reactions

The presence of the trifluoroethoxy group contributes to a substantially higher predicted boiling point for 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol (281.6±40.0 °C) when compared to the reported boiling point of 4-nitrophenol (279 °C) [1]. This increase, despite the compound's higher molecular weight, indicates stronger intermolecular interactions or a greater thermal stability imparted by the fluorinated side chain, which can be a crucial factor in high-temperature synthetic procedures or for purification by distillation.

Boiling Point Thermal Stability Distillation

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol Possesses a Significantly Lower Predicted Density Than Its Non-Fluorinated Counterpart

The incorporation of the bulky, fluorine-rich trifluoroethoxy group results in a lower predicted density for 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol (1.514±0.06 g/cm³) relative to the crystalline density of 4-nitrophenol (1.479 g/cm³) [1]. This difference in density can influence physical properties such as the compound's behavior in crystallization, formulation, and its overall packing efficiency in the solid state.

Density Material Properties Crystallization

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol: Recommended Scientific and Industrial Application Scenarios


As a Building Block for Fluorinated Pharmaceuticals and Agrochemicals

The primary application for 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is as a strategic intermediate in the synthesis of fluorinated small molecules for pharmaceutical and agrochemical research . Its specific substitution pattern makes it a versatile precursor for introducing both a trifluoroethoxy group and a modifiable phenol or nitro group into a target molecule. The differentiated pKa compared to non-fluorinated analogs [Section 3, Evidence 1] can be leveraged to achieve selective reactivity in multi-step synthesis.

As a Component in Advanced Materials Science Research

Compounds with similar trifluoroethoxy-substituted aromatic structures are known components in the formulation of fluorochemical surface layers and advanced materials [1]. 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol, with its defined density and boiling point [Section 3, Evidence 2 and 3], could serve as a monomer or a precursor to monomers used in the creation of specialized coatings or polymers where fluorination imparts desirable properties like hydrophobicity and chemical resistance.

As an Analytical Standard in Method Development

Given the increasing regulatory and research focus on fluorinated organic compounds, 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol, obtainable with a typical purity of 95% , can be procured for use as an analytical standard. Its unique physicochemical properties, such as its specific boiling point and predicted pKa [Section 3, Evidence 1 and 2], are critical parameters for developing and validating robust analytical methods like HPLC or GC-MS for detecting and quantifying this class of compounds in complex mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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